molecular formula C22H22N2 B10983057 1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B10983057
M. Wt: 314.4 g/mol
InChI Key: WNTVMHUJMZHXFD-UHFFFAOYSA-N
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Description

1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an isobutyl group, a naphthylmethyl group, and a benzimidazole core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-naphthylmethylamine with isobutylaldehyde, followed by cyclization with o-phenylenediamine under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions result in the formation of various substituted benzimidazole compounds.

Scientific Research Applications

1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)HYDRAZINE: A structurally similar compound with different functional groups.

    1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)PYRIDINE: Another related compound with a pyridine ring instead of a benzimidazole core.

Uniqueness

1-ISOBUTYL-2-(1-NAPHTHYLMETHYL)-1H-1,3-BENZIMIDAZOLE is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

1-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C22H22N2/c1-16(2)15-24-21-13-6-5-12-20(21)23-22(24)14-18-10-7-9-17-8-3-4-11-19(17)18/h3-13,16H,14-15H2,1-2H3

InChI Key

WNTVMHUJMZHXFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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